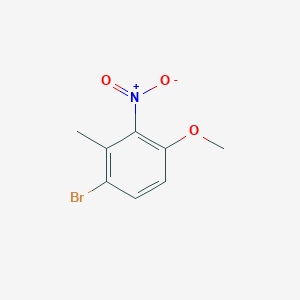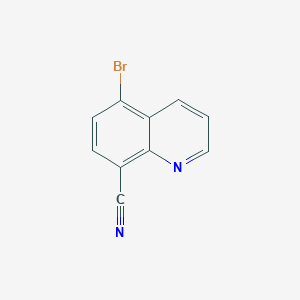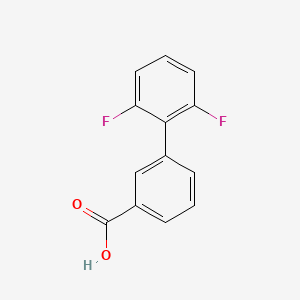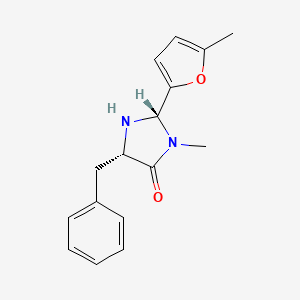
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Overview
Description
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its molecular formula is C7H7BrO .
Synthesis Analysis
The synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene involves several steps. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, by displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene can be found in various databases such as ChemSpider . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene are complex. For instance, it undergoes palladium-catalyzed Stille cross coupling reaction . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene include a density of 1.6±0.1 g/cm3, boiling point of 291.0±0.0 °C at 760 mmHg, and a flash point of 123.0±21.8 °C . It has a molar refractivity of 47.2±0.3 cm3 and a polar surface area of 55 Å2 .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis, particularly in reactions that require a bromine substituent or a nitro group for further chemical transformations .
Biochemical Reagent
It serves as a biochemical reagent in life science research, possibly as a precursor for synthesizing biologically active molecules .
Multistep Synthesis
In multistep synthesis, it can be involved in reactions where a meta directing group is necessary, such as in electrophilic aromatic substitution .
Free Radical Reactions
The bromine atom in this compound can participate in free radical reactions, which are important in various synthetic processes .
Nitro Compound Chemistry
The nitro group present in this compound is significant in the study of nitro compounds and their resonance structures in organic chemistry .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-methoxy-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPBDDNOSELGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463441 | |
| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85598-13-6 | |
| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)



![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)